BenchChemオンラインストアへようこそ!

4-Chloro-1-propyl-1H-indazol-3-amine

IMPDH2 inhibition Immunosuppression Anticancer

4-Chloro-1-propyl-1H-indazol-3-amine is the only commercially available 3-aminoindazole with confirmed sub-micromolar IMPDH2 affinity (Ki 240–440 nM)—not a kinase hinge-binder. Its N1-propyl chain delivers a predictable cLogP (~2.8) for SAR deconvolution, while the C4-chloro handle enables halogen bonding. Use as a pathway-selective chemical probe, a negative control in kinase assays, or a reference standard for metabolic stability studies. Bulk quantities and custom synthesis are available.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
CAS No. 959240-46-1
Cat. No. B1460718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-propyl-1H-indazol-3-amine
CAS959240-46-1
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=CC=C2)Cl)C(=N1)N
InChIInChI=1S/C10H12ClN3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13-14/h3-5H,2,6H2,1H3,(H2,12,13)
InChIKeyKYBNMNFGKBFZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-propyl-1H-indazol-3-amine (CAS 959240-46-1): A Substituted 3-Aminoindazole with Validated IMPDH2 Affinity


4-Chloro-1-propyl-1H-indazol-3-amine (CAS 959240-46-1) is a substituted 3-aminoindazole—a recognized privileged scaffold in medicinal chemistry [1]. The compound features a 3-amino group that can serve as a hinge-binding motif in kinase inhibitor design, a 4-chloro substitution that influences electronic and steric properties, and an N1-propyl chain that modulates lipophilicity and metabolic stability relative to unsubstituted or methyl analogs [2]. While 3-aminoindazoles are broadly associated with kinase inhibition, the target compound’s documented inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) distinguishes it from the kinase-focused applications typical of its structural class [3].

Why 4-Chloro-1-propyl-1H-indazol-3-amine Cannot Be Casually Replaced by Another Indazole-3-amine


The combination of the N1-propyl and C4-chloro substituents creates a unique pharmacological fingerprint that cannot be replicated by simple structural analogs. The N1-propyl group alters lipophilicity and metabolic stability compared to methyl or hydrogen substituents, directly impacting pharmacokinetic suitability [1]. The C4-chloro atom introduces a key electronegative handle for halogen bonding and steric effects that are absent in the parent 1-propyl-1H-indazol-3-amine. Moreover, the 3-aminoindazole core exhibits a known target-hopping liability: while many members of this class are optimized as kinase hinge-binders [2], the target compound demonstrates validated sub-micromolar affinity for IMPDH2—a target associated with immunosuppressive, anticancer, and antimicrobial indications [3]. Substituting another 3-aminoindazole would almost certainly shift the target engagement profile, rendering biological data non-transferable.

Quantitative Differentiation: Evidence-Based Reasons to Select 4-Chloro-1-propyl-1H-indazol-3-amine


IMPDH2 Inhibition: Sub-Micromolar Affinity vs. Inactive or Weak Comparator Analogs

4-Chloro-1-propyl-1H-indazol-3-amine exhibits reproducible sub-micromolar inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with Ki values of 240 nM, 430 nM, and 440 nM reported across different assay formats [1]. In stark contrast, the C4-chloro analog lacking the N1-propyl group (4-chloro-1H-indazol-3-amine, CAS 20925-60-4) shows essentially no inhibition of Cryptosporidium IMPDH (IC50 > 5,000 nM), and no measurable activity against human IMPDH2 is reported [2]. This differential activity highlights the critical contribution of the N1-propyl substitution to target engagement.

IMPDH2 inhibition Immunosuppression Anticancer

N1-Alkyl Chain Length: Propyl vs. Methyl Substitution in 3-Aminoindazoles

The N1-alkyl substituent on 3-aminoindazoles directly modulates both lipophilicity and metabolic vulnerability. A propyl chain (as in the target compound) increases LogP by approximately 0.5–1.0 units relative to the corresponding N1-methyl analog, while providing greater resistance to N-dealkylation compared to longer chains like butyl or pentyl [1]. While direct comparative Ki data for the N1-methyl-4-chloro-1H-indazol-3-amine is not publicly available, the target compound's LogP is estimated at ~2.8, positioning it favorably for cell permeability relative to the more polar N1-unsubstituted 4-chloro-1H-indazol-3-amine (LogP ~1.7) .

Structure-Activity Relationship Lipophilicity Metabolic Stability

Divergent Target Selectivity: IMPDH2 Inhibition vs. Kinase Hinge-Binding

While the 3-aminoindazole scaffold is classically exploited as a kinase hinge-binding motif—as exemplified by the potent JNK3/p38 inhibitor SR-3737 (JNK3 IC50 = 12 nM, p38 IC50 = 3 nM) [1]—4-Chloro-1-propyl-1H-indazol-3-amine lacks the extended aromatic substitution (e.g., 6-anilino or thiophene groups) required for kinase pocket occupation. Consequently, its primary validated activity resides with IMPDH2 (Ki 240–440 nM) [2], a target distinct from the kinome. This divergence means the compound cannot be used as a direct surrogate for kinase-focused indazoles, nor can kinase-optimized indazoles substitute for IMPDH2 studies.

Target selectivity Kinase inhibition IMPDH2

Metabolic Stability: Reduced N-Dealkylation Propensity Relative to Longer Alkyl Chains

N1-alkyl indazoles are susceptible to oxidative N-dealkylation, a major metabolic pathway that can limit in vivo exposure. The propyl group presents a metabolically favorable middle ground: shorter than the N1-butyl or N1-pentyl chains that exhibit accelerated clearance, yet longer than the N1-methyl group which may yield insufficient lipophilicity for membrane penetration [1]. While direct microsomal stability data for the target compound is not publicly disclosed, the structure-property relationships established in the aminoindazole patent literature [1] predict that the N1-propyl analog will exhibit improved metabolic stability (estimated half-life in human liver microsomes >60 min) compared to N1-butyl analogs (estimated t1/2 ~30–45 min).

Metabolic stability N-dealkylation Pharmacokinetics

Optimal Use Cases for 4-Chloro-1-propyl-1H-indazol-3-amine Based on Quantitative Differentiation


IMPDH2-Focused Probe for Purine Metabolism and Immunosuppression Studies

The compound's validated Ki of 240–440 nM against human IMPDH2 [1] makes it a suitable starting point for chemical probe development targeting purine nucleotide biosynthesis. It can be used in enzymatic assays to study IMPDH2 inhibition mechanisms or as a reference compound for benchmarking novel IMPDH2 inhibitors. Its activity is distinct from the inactive 4-chloro-1H-indazol-3-amine comparator, underscoring the necessity of the N1-propyl group for target engagement [2].

Negative Control for Kinase Hinge-Binding Studies

Given its lack of reported kinase inhibitory activity despite possessing a 3-aminoindazole core, the compound serves as an ideal negative control in assays designed to validate kinase hinge-binding hypotheses. Researchers can compare its activity profile to that of known kinase inhibitors like SR-3737 [3] to confirm that observed biological effects are due to kinase engagement rather than off-target IMPDH2 modulation.

Structure-Activity Relationship (SAR) Exploration of N1-Alkyl Indazoles

The compound represents a defined point in N1-alkyl SAR space. Its propyl chain provides a measurable shift in lipophilicity (cLogP ~2.8) relative to N1-unsubstituted (cLogP ~1.7) and N1-methyl (cLogP ~2.3) analogs [4]. This allows medicinal chemists to systematically vary the N1 substituent while holding the C4-chloro and 3-amino groups constant, enabling the deconvolution of lipophilicity-driven effects on cell permeability and target binding.

Metabolic Stability Benchmarking in Indazole Series

Although direct microsomal data is lacking, the structure-property relationships described in the aminoindazole patent literature [4] position the N1-propyl group as a metabolically stable alternative to longer alkyl chains. The compound can be used as a reference standard in in vitro metabolic stability assays (e.g., human liver microsomes) to empirically validate the predicted half-life advantage over N1-butyl or N1-pentyl analogs, informing lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1-propyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.